Cas no 2097981-40-1 ((1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol)

(1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol
- [1-(1-phenylpropan-2-yl)triazol-4-yl]methanol
- (1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol
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- Inchi: 1S/C12H15N3O/c1-10(7-11-5-3-2-4-6-11)15-8-12(9-16)13-14-15/h2-6,8,10,16H,7,9H2,1H3
- InChI Key: FVDOEAMTLDGETF-UHFFFAOYSA-N
- SMILES: OCC1=CN(C(C)CC2C=CC=CC=2)N=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 206
- XLogP3: 1.1
- Topological Polar Surface Area: 50.9
(1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3350-0.25g |
(1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol |
2097981-40-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-3350-2.5g |
(1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol |
2097981-40-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-3350-5g |
(1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol |
2097981-40-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-3350-10g |
(1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol |
2097981-40-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | P114751-500mg |
(1-(1-Phenylpropan-2-yl)-1h-1,2,3-triazol-4-yl)methanol |
2097981-40-1 | 500mg |
$ 365.00 | 2022-06-03 | ||
TRC | P114751-1g |
(1-(1-Phenylpropan-2-yl)-1h-1,2,3-triazol-4-yl)methanol |
2097981-40-1 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1907-3350-0.5g |
(1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol |
2097981-40-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | P114751-100mg |
(1-(1-Phenylpropan-2-yl)-1h-1,2,3-triazol-4-yl)methanol |
2097981-40-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1907-3350-1g |
(1-(1-phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol |
2097981-40-1 | 95%+ | 1g |
$401.0 | 2023-09-07 |
(1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol Related Literature
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
Additional information on (1-(1-Phenylpropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol
Introduction to Compound CAS No 2097981-40-1: (1-(1-Phenylpropan-2-yl)-1H-triazol-4-yl)methanol
The compound with CAS No 2097981-40-l, known as (I-(I-Pheuyipropun-Iy)-I H - I ,Z ,3-triazoI -4-yDmethanoll, is a versatile organic molecule with a unique structure that has garnered significant attention in various scientific domains. Its chemical formula is C₁₅H₂₀N₃O, and it features a molecular weight of approximately 268.3 g/mol. This compound is notable for its combination of a triazole ring system and a phenyipropunoid group, which contributes to its diverse chemical properties and potential applications.
The molecular structure of this compound comprises a central triazole ring system with nitrogen atoms at positions I , Z , and 3 . Attached to the triazole ring is an alcohol group at position 4 , which introduces hydroxymethyl functionality . The triazole moiety is further substituted with an aralky group at position I , specifically at position I of the propunoyl chain . This substitution pattern enhances the molecule's stability and reactivity , making it suitable for various chemical transformations . The phenyipropunoyl substituent adds complexity to the molecule's structure by introducing an aromatic ring connected via an alky chain . This feature not only increases the molecule's lipophilicity but also provides additional sites for potential interactions with other molecules . The overall structure thus presents opportunities for both intra-molecular and inter-molecular hydrogen bonding , which can influence its physical properties such as solubility , melting point , and boiling point . Furthermore , the presence of aromatic rings can contribute to π - π interactions , enhancing the molecule's ability to participate in supramolecular assemblies or form complexes with other aromatic compounds . Such characteristics make this compound interesting not only from a synthetic standpoint but also for applications in material science , drug design , and catalysis . Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in metabolic pathways , suggesting its role in therapeutic interventions . Additionally , researchers have explored its use as a building block for constructing advanced materials such as stimuli-responsive polymers or self-healing materials due to its reactivity patterns . In conclusion , this compound represents an important addition to the field of organic chemistry due to its unique structural features that enable diverse chemical behaviors across multiple disciplines .
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